molecular formula C22H20N4O B12941079 N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide CAS No. 920315-09-9

N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide

Cat. No.: B12941079
CAS No.: 920315-09-9
M. Wt: 356.4 g/mol
InChI Key: JUAAGTDKNGPQIC-OAHLLOKOSA-N
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Description

®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide is a complex organic compound that features an indazole moiety, a benzamide group, and an aminophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Benzamide Group: The benzamide group is formed by reacting the corresponding amine with benzoyl chloride in the presence of a base such as triethylamine.

    Coupling with Aminophenyl Group: The final step involves coupling the synthesized intermediate with 2-aminophenyl under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the benzamide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminophenyl group, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Reduced forms of the benzamide group, such as amines.

    Substitution: Substituted derivatives at the aminophenyl group.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate binding affinities and biological activities.

Medicine

In medicinal chemistry, ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly in the treatment of diseases where indazole derivatives have shown efficacy.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzamide group can enhance binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide: Lacks the ®-configuration, which may affect its biological activity and binding affinity.

    4-(1-(2h-indazol-2-yl)ethyl)-n-(2-hydroxyphenyl)benzamide: Contains a hydroxy group instead of an amino group, leading to different chemical properties and reactivity.

    4-(1-(2h-indazol-2-yl)ethyl)-n-(2-methylphenyl)benzamide: Contains a methyl group, which can influence its steric and electronic properties.

Uniqueness

The ®-configuration of ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide imparts unique stereochemical properties that can significantly influence its biological activity and interactions with molecular targets. This configuration can enhance its specificity and efficacy in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

920315-09-9

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(1R)-1-indazol-2-ylethyl]benzamide

InChI

InChI=1S/C22H20N4O/c1-15(26-14-18-6-2-4-8-20(18)25-26)16-10-12-17(13-11-16)22(27)24-21-9-5-3-7-19(21)23/h2-15H,23H2,1H3,(H,24,27)/t15-/m1/s1

InChI Key

JUAAGTDKNGPQIC-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N)N3C=C4C=CC=CC4=N3

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N)N3C=C4C=CC=CC4=N3

Origin of Product

United States

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